N-(Chloroacetyl)glycylglycylglycine
Description
Historical Context and Evolution of Covalent Bioconjugation Strategies
Bioconjugation is a chemical technique that involves the stable, covalent linking of two molecules, where at least one is a biomolecule such as a protein or nucleic acid. wikipedia.org This process is fundamental to many areas of biomedical research and diagnostics, enabling scientists to track cellular processes, identify enzyme functions, and deliver drugs to specific targets. wikipedia.org
Historically, covalent bioconjugation strategies were often non-specific, leading to a mixture of products and potential loss of the biomolecule's function. nih.gov Early methods frequently targeted highly abundant amino acid residues like lysine (B10760008), which often resulted in heterogeneous labeling. libretexts.org The evolution of this field has been marked by a drive towards greater site-specificity and efficiency. nih.gov
A significant advancement has been the development of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biological processes. libretexts.orgresearchgate.net This has allowed for the precise modification of specific sites on a protein. libretexts.org Modern strategies often focus on less abundant amino acids, such as cysteine, or the N- and C-termini of proteins to achieve highly selective modifications. wikipedia.orgnih.gov The development of techniques like isoTOP-ABPP (isotope-coded affinity-based protein profiling) has further refined the ability to profile reactive sites within the proteome, highlighting the importance of controlled covalent modification. nih.gov This progression from non-specific labeling to highly controlled, site-specific covalent modification has paved the way for the design of sophisticated probes like N-(Chloroacetyl)glycylglycylglycine.
Rationale for Utilizing Chloroacetyl Functionality in Peptide Chemistry
The chloroacetyl group is a key component of this compound, serving as the electrophilic "warhead" of the probe. This functional group is an alpha-halo ketone, which makes it reactive towards nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.govnih.gov
The primary reasons for its use in peptide chemistry include:
Selective Reactivity: The chloroacetyl group exhibits chemoselectivity, preferentially reacting with soft nucleophiles like the thiolate anion of a deprotonated cysteine residue. nih.govnih.gov This allows for targeted labeling of cysteine-containing proteins or peptides.
Stable Bond Formation: The reaction between a chloroacetyl group and a thiol results in the formation of a stable thioether bond. nih.gov This covalent linkage is robust and can withstand physiological conditions, making it ideal for creating lasting conjugates for research and therapeutic applications. researchgate.netnih.gov
Tunable Reactivity: The reactivity of the chloroacetyl group can be influenced by the local chemical environment. For instance, the presence of nearby basic amino acid residues can accelerate the reaction rate by promoting the deprotonation of the target cysteine's thiol group. mdpi.comresearchgate.net
Synthetic Accessibility: Chloroacetyl groups can be readily incorporated into peptides, often at the N-terminus, using standard automated peptide synthesis protocols. nih.gov This ease of synthesis makes chloroacetyl-modified peptides accessible for a wide range of applications.
This targeted reactivity is crucial for the function of electrophilic probes, which are designed to "search" for and covalently bind to specific sites on target biomolecules, often for the purpose of identifying and characterizing protein function or discovering new drug targets. nih.gov
Significance of the Glycylglycylglycine Scaffold in Peptidic Probe Design
The glycylglycylglycine (Gly-Gly-Gly) portion of this compound acts as a scaffold or linker. The choice of this tripeptide is not arbitrary and offers several advantages in the design of peptide-based probes.
The significance of the Gly-Gly-Gly scaffold includes:
Flexibility: Glycine (B1666218) is the smallest and most flexible amino acid due to its hydrogen atom side chain. A chain of three glycine residues provides significant conformational flexibility, allowing the reactive chloroacetyl group to orient itself effectively to interact with its target nucleophile on a protein surface.
Minimal Steric Hindrance: The lack of a bulky side chain on glycine residues minimizes steric clashes with the target protein, facilitating closer approach and reaction.
Inertness: The glycine backbone is chemically inert under typical physiological conditions, ensuring that the scaffold itself does not participate in unintended side reactions.
Solubility and Biocompatibility: Peptides composed of glycine are generally water-soluble and biocompatible, which is essential for probes intended for use in biological systems.
In essence, the glycylglycylglycine scaffold serves as a neutral, flexible tether that presents the chloroacetyl warhead to its biological target without interfering with the binding interaction. This concept of using peptide scaffolds is a common strategy in the design of probes and inhibitors, where the peptide framework provides the necessary spacing and orientation for the active functional groups. nih.govrsc.org
| Feature | Chemical Moiety | Rationale for Inclusion |
| Electrophilic Warhead | Chloroacetyl Group | Reacts selectively with nucleophiles like cysteine to form stable covalent bonds. nih.govnih.gov |
| Peptide Backbone | Glycylglycylglycine | Provides a flexible, inert, and sterically minimal scaffold for presenting the warhead. |
Structure
3D Structure
Properties
CAS No. |
104186-69-8 |
|---|---|
Molecular Formula |
C8H12ClN3O5 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H12ClN3O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17) |
InChI Key |
JDIFMCNVLPJSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for N Chloroacetyl Glycylglycylglycine
Solid-Phase Peptide Synthesis (SPPS) of the Glycylglycylglycine Core
The foundation of N-(Chloroacetyl)glycylglycylglycine synthesis lies in the construction of the triglycine (B1329560) (Gly-Gly-Gly) backbone. nih.gov Solid-Phase Peptide Synthesis (SPPS) stands out as the most efficient and widely used method for this purpose due to its numerous advantages over traditional solution-phase synthesis. luxembourg-bio.comcsbio.com SPPS allows for the rapid assembly of peptide chains on an insoluble resin support, simplifying the purification process at each step, as excess reagents and byproducts are removed by simple washing and filtration. csbio.compeptide.com
The process begins with the attachment of the C-terminal amino acid, in this case, glycine (B1666218), to a solid support, commonly a polystyrene-based resin such as Merrifield or Wang resin. peptide.compeptide.com The choice of resin is critical as it determines the conditions required for the final cleavage of the peptide. The most prevalent SPPS strategies are the Boc/Benzyl and Fmoc/tBu methods, named after the protecting groups used for the α-amino group of the amino acids. csbio.com
The Fmoc/tBu strategy is often preferred due to the milder basic conditions required for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group (typically 20% piperidine (B6355638) in a suitable solvent), which offers an orthogonal deprotection scheme relative to the acid-labile side-chain protecting groups and the final cleavage from the resin. csbio.comcsic.es The synthesis proceeds through a series of iterative cycles, each consisting of:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of the peptide bond. Common coupling reagents include carbodiimides like DIC combined with an additive like HOBt, or uronium/guanidinium salts such as HBTU, HATU, or HCTU. rsc.orgsigmaaldrich.com
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired triglycine sequence is assembled. The completeness of each coupling reaction can be monitored using qualitative tests like the Kaiser (ninhydrin) test, which detects the presence of free primary amines. peptide.comcsic.es
Table 1: Comparison of Common SPPS Strategies
| Feature | Boc/Benzyl Strategy | Fmoc/tBu Strategy |
| N-α-Protection | t-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine (20% in DMF or NMP) |
| Final Cleavage | Strong acid (e.g., HF) | Trifluoroacetic acid (TFA) |
| Advantages | Robust, well-established | Milder deprotection conditions, orthogonal |
| Disadvantages | Harsh final cleavage conditions | Potential for diketopiperazine formation |
Installation of the N-Terminal Chloroacetyl Moiety: Chemical Activation and Coupling Strategies
Once the glycylglycylglycine peptide has been assembled on the solid support, the next critical step is the introduction of the chloroacetyl group at the N-terminus. This is typically achieved after the final Fmoc group has been removed, exposing the free amino group of the terminal glycine residue.
The most common method for N-chloroacetylation involves the use of chloroacetyl chloride or chloroacetic anhydride (B1165640) as the acylating agent. nih.govgoogle.com The reaction is generally performed in the presence of a base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloric acid generated during the reaction. The reaction of the resin-bound peptide with chloroacetyl chloride or chloroacetic anhydride is typically carried out at room temperature. google.com
Alternatively, chloroacetic acid can be activated using standard peptide coupling reagents, similar to those used in the SPPS cycles. Another approach involves using chloromethylcarbonyloxysuccinimide (ClAc-OSu) as a stable and reactive agent for chloroacetylation. mdpi.com A method for incorporating N-chloroacetyl moieties at the amino termini of synthetic peptides using an automated peptide synthesizer has also been developed. nih.gov
Solution-Phase Synthetic Routes and Their Applicability
While SPPS is the dominant method, solution-phase synthesis of this compound is also a viable, albeit more laborious, approach. Historically, the synthesis of glycylglycine (B550881) itself was first achieved in solution by Fischer and Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid. wikipedia.orggoogle.com
In a solution-phase approach, the peptide chain is built up sequentially in a solvent, with purification of the intermediate peptides required after each coupling step. youtube.comyoutube.com This often involves tedious work-up procedures such as extraction and crystallization. The synthesis of the triglycine core would involve the coupling of protected glycine derivatives, for instance, coupling N-protected glycylglycine with a C-terminally protected glycine. google.com
After the synthesis and purification of the glycylglycylglycine tripeptide, the N-terminal chloroacetylation is performed in solution. This reaction follows similar principles to the on-resin chloroacetylation, reacting the purified tripeptide with an activated chloroacetic acid derivative, such as chloroacetyl chloride, in a suitable solvent and in the presence of a base. nih.gov
While solution-phase synthesis can be advantageous for large-scale production where the cost of solid-phase resins may be a factor, it is generally more time-consuming and requires more technical expertise for the purification of intermediates. nih.gov
Regioselective Functionalization and Purity Assessment
Regioselectivity in the synthesis of this compound is primarily concerned with ensuring that the chloroacetyl group is exclusively attached to the N-terminal amino group of the triglycine peptide. In SPPS, this is inherently controlled by the synthetic strategy, as the side chains of amino acids (though glycine has none) and the C-terminus are protected, leaving the N-terminal amine as the sole reactive site for acylation after the final deprotection step.
Purity assessment of the final this compound product is a critical final step. High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the purity of the synthesized peptide. rsc.org By using a reverse-phase column and a suitable gradient of solvents (typically water and acetonitrile (B52724) with a modifying acid like TFA), the desired product can be separated from any impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely chloroacetylated peptide. nih.gov
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the identity of the product by verifying its molecular weight. nih.govrsc.org For this compound, the expected molecular weight is approximately 208.60 g/mol . sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information and further confirm the identity and purity of the compound. mdpi.com
Mechanistic Elucidation of N Chloroacetyl Glycylglycylglycine Reactivity
Nucleophilic Attack Pathways: SN2 Reaction with Thiol Groups (Cysteine)
The primary reaction pathway for N-(Chloroacetyl)glycylglycylglycine with biological nucleophiles involves the chloroacetyl group. This group is particularly susceptible to reaction with the thiol (sulfhydryl) group of cysteine residues within proteins. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgresearchgate.net
In this concerted process, the deprotonated thiol group, the highly nucleophilic thiolate anion (RS-), directly attacks the carbon atom bearing the chlorine atom (the α-carbon of the acetyl group). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. The transition state for this reaction is characterized by the partial formation of the new sulfur-carbon bond and the partial breakage of the carbon-chlorine bond. rsc.org Molecular modelling calculations confirm a concerted transition state for the reaction of haloacetamides with thiols. rsc.orgresearchgate.net The redox-sensitive thiol group of cysteine is a frequent target for such electrophilic warheads in the design of irreversible inhibitors. rsc.orgresearchgate.net
Kinetics and Thermodynamics of Thiol-Chloroacetyl Adduct Formation
The kinetics of the reaction between chloroacetyl groups and thiols have been studied to understand the factors governing the rate of adduct formation. While specific kinetic data for this compound is not extensively available, studies on model compounds like N-phenylchloroacetamide (NPC) provide significant insights into the reactivity of the chloroacetamide group. rsc.orgresearchgate.net
A kinetic assay monitoring the reaction between NPC and a series of thiols with varying pKa values revealed that the reaction rate is dependent on the nucleophilicity of the thiolate. rsc.orgresearchgate.net A Brønsted-type plot, which correlates the reaction rate constant with the pKa of the nucleophile, yielded a βnucRS− value of 0.22 ± 0.07. rsc.orgresearchgate.net This relatively low value suggests an early transition state, meaning the transition state resembles the reactants more than the products, with only a small degree of bond formation between the nucleophile and the electrophilic carbon. rsc.orgresearchgate.net
Further studies varying the halide leaving group (from chlorine to bromine to iodine) showed an increase in reaction rate, which is consistent with a transition state that is also early with respect to the departure of the leaving group. rsc.org The effects of temperature on the reaction kinetics have been used to determine the thermodynamic activation parameters. Studies on similar thiol addition reactions have shown a relatively large negative entropy of activation (ΔS‡) and a small enthalpy of activation (ΔH‡), which is consistent with a highly ordered, early transition state of a concerted SN2 mechanism. researchgate.net
Table 1: Kinetic Data for the Reaction of N-phenylchloroacetamide (NPC) with Thiols This table presents data from a model system to illustrate the kinetics of the chloroacetyl group.
| Parameter | Value | Significance |
|---|---|---|
| Brønsted βnucRS− | 0.22 ± 0.07 | Indicates an early transition state with respect to the attacking thiolate. rsc.orgresearchgate.net |
Specificity Profile: Reactivity with Other Biological Nucleophiles (e.g., Lysine (B10760008), Histidine)
While cysteine's thiol group is a primary target for chloroacetyl moieties, other nucleophilic amino acid residues found in proteins, such as the ε-amino group of lysine and the imidazole (B134444) side chain of histidine, can also potentially react. However, the reactivity and selectivity are highly dependent on the specific conditions, particularly pH.
Lysine: The ε-amino group of lysine is a potent nucleophile, but under physiological pH (~7.4), it is predominantly protonated (pKa ~10.5), rendering it non-nucleophilic. Reaction with chloroacetyl groups typically requires a more basic pH to deprotonate the amine. rsc.org Studies on the intrinsic reactivity of electrophiles with N-α-acetyl-L-lysine as a model nucleophile were conducted at pH 10.2 to ensure the availability of the neutral amine. rsc.org In general, the reactivity of chloroacetyl groups with amines is lower than with the more nucleophilic thiolates. rsc.org However, the unique microenvironment within a protein can lower the pKa of a specific lysine residue, making it more reactive at physiological pH. nih.govmdpi.com
Histidine: The imidazole side chain of histidine (pKa ~6.0) can also act as a nucleophile. The reactivity of histidine is complex and can be involved in various biological reactions. nih.gov While less nucleophilic than thiolates, the imidazole ring can be targeted for modification under specific conditions. nih.gov The reactivity of a particular histidine residue is also highly influenced by its local environment within the protein structure. nih.gov
The general hierarchy of reactivity for chloroacetyl groups with common biological nucleophiles, under conditions where the nucleophile is deprotonated, is typically:
Cysteine (thiolate) > Histidine (imidazole) > Lysine (amine)
This selectivity allows for some degree of targeted modification of cysteine residues over other nucleophilic amino acids, although side reactions can occur.
Influence of Local Microenvironment and Binding Proximity on Reaction Efficiency
The efficiency and specificity of the reaction between this compound and a target biomolecule are not solely determined by the intrinsic reactivity of the chloroacetyl group. The local microenvironment and the proximity between the reactants play a critical role in modulating the reaction rate. nih.govnih.gov
Local Microenvironment: The environment surrounding a reactive amino acid residue within a protein can significantly alter its reactivity. For instance, the pKa of a cysteine thiol can be perturbed by nearby charged or polar amino acids. nih.gov The presence of a positively charged residue, like arginine, in close proximity can lower the pKa of a cysteine, increasing the concentration of the more reactive thiolate anion at neutral pH and thus accelerating the reaction rate. nih.gov Conversely, a nearby negatively charged residue, such as aspartic acid, can increase the thiol pKa and slow the reaction. nih.gov
Binding Proximity: The concept of "proximity-induced chemistry" highlights that bringing the reactive chloroacetyl group into close physical proximity with a target nucleophile dramatically enhances the reaction rate. nih.gov This increase is due to a higher effective concentration of the reactants, increasing the probability of an effective collision for the reaction to occur. nih.gov In the context of protein modification, if this compound is part of a molecule that binds to a specific protein, the chloroacetyl group can be positioned adjacent to a particular nucleophilic residue. This induced proximity can drive the covalent modification of even less reactive nucleophiles and greatly enhance the selectivity of the reaction for the intended target residue over others on the protein surface. nih.gov This principle is fundamental in the design of targeted covalent inhibitors and other bioconjugation strategies. nih.govnih.gov
Applications of N Chloroacetyl Glycylglycylglycine and Its Derivatives As Covalent Chemical Tools
Development of Affinity-Guided Covalent Inhibitors and Ligands
The N-chloroacetyl group serves as a reactive "warhead" in the design of targeted covalent inhibitors (TCIs). These inhibitors first bind to their target protein through non-covalent interactions, guided by the peptide or small molecule scaffold, and then form an irreversible covalent bond with a nearby nucleophilic amino acid, most commonly cysteine. This approach can lead to highly potent and selective inhibitors, even for challenging targets like protein-protein interactions. rsc.orgnih.gov
Derivatives of N-(Chloroacetyl)glycylglycylglycine, where the peptide sequence is optimized for a specific protein target, can be employed in affinity-guided covalent inhibition. The chloroacetyl group reacts with nucleophilic residues such as cysteine, and to a lesser extent histidine, leading to irreversible inactivation of the target protein. acs.org For instance, research has shown the development of a new class of covalent inhibitors for 3C-like protease (3CLpro), a key enzyme in SARS-CoV-2, using a chlorofluoroacetamide (B1361830) warhead, a derivative of the chloroacetyl group. nih.gov These inhibitors demonstrated potent antiviral activity by forming a covalent bond with the catalytic cysteine residue of the protease. nih.gov
In a notable application, N-chloroacetyl-L-tyrosine and N-chloroacetyl-D-tyrosine were used to initiate the synthesis of a vast library of macrocyclic peptides. rsc.org These peptides were screened for their ability to inhibit nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various diseases. The N-terminal chloroacetyl group spontaneously reacted with a downstream cysteine residue to form cyclic peptides, which were then assessed for their inhibitory activity. rsc.org This strategy highlights how the N-chloroacetyl moiety can be integral to both the generation and the mechanism of action of novel therapeutic leads.
| Example Application | Target Protein | Reactive Residue | Reference |
| Antiviral Drug Development | SARS-CoV-2 3CL Protease | Cysteine | nih.gov |
| Enzyme Inhibition Screening | Nicotinamide N-methyltransferase (NNMT) | Cysteine | rsc.org |
| Targeting Protein-Protein Interactions | B-cell lymphoma extra-large (Bcl-xL) | Tyrosine (with sulfonyl fluoride) | nih.gov |
Site-Specific Protein Labeling and Conjugation in Biological Systems
The reactivity of the chloroacetyl group makes it an excellent tool for the site-specific labeling of proteins. This is crucial for a variety of applications, including the attachment of fluorescent probes for imaging, affinity tags for purification, or cytotoxic drugs for targeted therapies. nih.govrsc.org The specificity of the labeling can be directed by engineering a unique, reactive cysteine residue at a desired location on the target protein.
This compound and its analogs can be conjugated to various reporter molecules. The resulting probe can then be used to label a protein of interest that has been engineered to contain a uniquely accessible cysteine. The flexible triglycine (B1329560) linker can provide sufficient spatial separation between the protein and the reporter molecule to minimize functional perturbation. iris-biotech.de Methodologies for the site-specific labeling of proteins often rely on the introduction of a unique reactive handle, such as an N-terminal glycine (B1666218), which can be modified under physiological conditions. nih.gov
Furthermore, the chloroacetyl group has been utilized in the development of releasable linkers for bioconjugation. For example, linkers have been designed that can be cleaved under specific conditions, such as changes in pH or the presence of certain enzymes, to release a conjugated cargo like a drug molecule. ethz.chnih.gov This approach is particularly relevant in the field of antibody-drug conjugates (ADCs), where controlled release of the cytotoxic payload at the target site is essential. nih.gov
| Labeling Strategy | Purpose | Key Feature | Reference |
| Cysteine-specific labeling | Attachment of probes/drugs | Reaction with unique cysteine | acs.orgnih.gov |
| N-terminal glycine labeling | Orthogonal protein modification | Specific reaction with N-terminal glycine | nih.gov |
| Releasable Conjugation | Controlled drug delivery | Cleavable linker | ethz.chnih.gov |
Probing Protein-Protein and Protein-Ligand Interactions
Understanding the intricate network of interactions between proteins and other molecules is a central goal in biology. Covalent cross-linking using reagents like this compound can be a powerful method to capture and identify these interactions, particularly those that are transient or of low affinity. google.com By incorporating a chloroacetyl-modified amino acid into a protein, it can be used to "trap" interacting partners that have a suitably positioned nucleophilic residue.
The chloroacetyl group can be used to cross-link peptides and proteins. acs.org For instance, nucleotides modified with a chloroacetamide group have been shown to efficiently cross-link with cysteine-containing peptides and proteins, providing a means to probe interactions between DNA and proteins like histones. acs.org The glycylglycylglycine linker in this compound can act as a flexible spacer, allowing the reactive chloroacetyl group to reach and react with residues at the interaction interface.
Neoglycoconjugates with an N-linked glycyl derivative have been synthesized to probe carbohydrate-protein interactions. nih.gov These probes, carrying a specific carbohydrate, can be used to identify and characterize carbohydrate-binding proteins (lectins), which are involved in a myriad of biological processes. nih.govnih.govresearchgate.net The glycyl linker facilitates the presentation of the carbohydrate for recognition.
Utilization in Immobilization and Surface Functionalization
The covalent attachment of biomolecules to solid supports is a cornerstone of many biotechnological applications, including biosensors, diagnostic arrays, and affinity chromatography. The reactive nature of the N-chloroacetyl group makes it suitable for the functionalization of surfaces and the subsequent immobilization of proteins and peptides. rsc.org
A surface can be functionalized with molecules that present a nucleophilic group, such as a thiol. This compound can then be used to covalently attach a peptide or protein of interest to this surface. The triglycine linker can serve to distance the immobilized biomolecule from the surface, which can help to preserve its native conformation and activity. iris-biotech.de Oligo-glycine linkers have been reported to bind to surfaces like mica, suggesting their potential in nanotechnology constructs. iris-biotech.de
Methods for surface functionalization often employ chemistries like EDC/NHS coupling or streptavidin-biotin binding to immobilize antibodies or DNA. mdpi.com The use of a chloroacetyl-based approach offers an alternative strategy for the covalent and oriented immobilization of biomolecules. This has been demonstrated in the development of bioassay surfaces that effectively inhibit non-specific protein binding while allowing for the specific immobilization of desired biomolecules. ub.edu
Advanced Analytical Characterization of N Chloroacetyl Glycylglycylglycine Conjugates
High-Resolution Mass Spectrometry for Covalent Adduct Identification and Localization
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the detailed analysis of N-(Chloroacetyl)glycylglycylglycine conjugates. It provides precise mass measurements that allow for the unambiguous identification of the covalent adduct and the localization of the modification site on the target biomolecule.
The conjugation of this compound to a protein, typically at a cysteine residue, results in a specific mass shift. The chloroacetyl group reacts with the sulfhydryl group of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond and releasing a chloride ion. The theoretical mass of the N-(glycylglycylglycyl) moiety added to the protein is 189.07 Da. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass of the intact conjugate with high accuracy, typically in the low ppm range. This allows for the confident confirmation of successful conjugation by comparing the experimental mass of the conjugate with the theoretical mass calculated based on the protein and the attached linker.
A key aspect of characterization is the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) or the degree of labeling for other bioconjugates. purolite.comub.edunih.gov HRMS analysis of the intact conjugate can reveal a distribution of species with different numbers of attached linkers, providing an average DAR value. purolite.comub.edunih.gov
For precise localization of the modification site, a "bottom-up" proteomics approach is commonly employed. The conjugate is enzymatically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides modified with this compound will exhibit a specific mass increase. By analyzing the fragmentation pattern (MS/MS spectrum) of the modified peptide, the exact amino acid residue to which the linker is attached can be identified. cellmosaic.com
Table 1: Theoretical Mass Shifts for this compound Conjugation
| Modification | Chemical Formula of Adduct | Monoisotopic Mass of Adduct (Da) |
| N-(glycylglycylglycyl) | C6H9N3O4 | 189.07 |
This table outlines the theoretical mass addition upon successful conjugation of this compound to a protein, following the loss of the chloro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution, providing detailed information about the chemical environment of individual atoms. nih.govnih.govmarioschubert.ch In the context of this compound conjugates, NMR is employed to confirm the covalent bond formation and to probe the structural integrity of both the protein and the linker upon conjugation.
One-dimensional (1D) ¹H NMR spectroscopy can provide initial evidence of conjugation. The appearance of new signals in the spectrum of the conjugate, corresponding to the protons of the glycylglycylglycine moiety, indicates successful attachment. However, due to the complexity and signal overlap in the spectra of large biomolecules, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignments. nih.govuzh.chresearchgate.netmuni.cz
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly useful. A ¹H-¹⁵N HSQC spectrum, for instance, can show the correlation between the amide protons and nitrogens of the peptide backbone and the glycylglycylglycine linker. The appearance of new cross-peaks corresponding to the amide groups of the linker confirms its presence. Furthermore, changes in the chemical shifts of the protein's backbone and side-chain signals in the vicinity of the conjugation site can provide information about the local structural perturbations induced by the modification. researchgate.net
2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between the protons of the linker and the protons of the protein, further confirming the site of attachment and providing insights into the three-dimensional conformation of the conjugate. uzh.ch
While detailed structural analysis of large protein conjugates by NMR can be challenging due to their size, these techniques provide invaluable data for confirming the covalent structure and assessing the impact of conjugation on the protein's fold. nih.gov
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound conjugates from the reaction mixture and for their analytical characterization. The choice of chromatographic method depends on the properties of the protein and the conjugate, as well as the nature of the impurities to be removed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis and purification of proteins and their conjugates. cellmosaic.comnih.govhplc.eu Separation is based on the hydrophobicity of the molecules. The attachment of the this compound linker can alter the hydrophobicity of the protein, allowing for the separation of the conjugate from the unreacted protein and other reaction components. By using a hydrophobic stationary phase (e.g., C4, C8, or C18) and a gradient of an organic solvent like acetonitrile (B52724) in water, different species in the reaction mixture can be resolved. cellmosaic.comnih.gov
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. purolite.comchromtech.comnih.gov The isoelectric point (pI) of a protein can be altered upon conjugation with this compound, especially if the linker modifies charged amino acid residues or if the linker itself carries a charge at the operating pH. This difference in charge can be exploited to separate the conjugate from the native protein using either a cation-exchange or an anion-exchange column. harvardapparatus.com
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. While SEC is generally not suitable for separating the conjugate from the unreacted protein due to the relatively small size difference, it is a valuable tool for removing small molecule reagents, such as the unreacted linker, and for detecting and quantifying aggregates that may have formed during the conjugation process.
Table 2: Chromatographic Techniques for this compound Conjugate Analysis
| Chromatographic Technique | Principle of Separation | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity analysis, separation of conjugated from unconjugated protein |
| Ion-Exchange Chromatography (IEX) | Net charge | Purification, separation based on charge differences |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | Removal of small molecules, aggregate analysis |
This table summarizes the key chromatographic methods used in the purification and analysis of this compound conjugates.
Spectroscopic Methods for Quantifying Conjugation Yields
Accurate quantification of the conjugation yield is crucial for process optimization and for ensuring the quality and consistency of the final product. Several spectroscopic methods can be employed for this purpose.
UV-Vis Spectroscopy is a straightforward method for determining the concentration of the protein and, in some cases, the degree of conjugation. The protein concentration can be determined by measuring the absorbance at 280 nm. If the attached molecule has a distinct chromophore with an absorption maximum at a different wavelength, the degree of labeling can be estimated by measuring the absorbance at both wavelengths and applying the Beer-Lambert law. youtube.comyoutube.com
For conjugates where the linker itself does not possess a strong, unique chromophore, other methods are required. One common approach is to determine the concentration of the unreacted protein after the conjugation reaction and compare it to the initial protein concentration. This can be achieved by separating the conjugated and unconjugated protein using a calibrated HPLC method (e.g., RP-HPLC or IEX) and integrating the respective peak areas.
Alternatively, if the conjugation targets specific functional groups, such as the sulfhydryl group of cysteine, the extent of reaction can be determined by quantifying the remaining free thiols. Ellman's assay , which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used colorimetric method for this purpose. The reaction of DTNB with a free sulfhydryl group produces a colored product that absorbs at 412 nm, allowing for the quantification of the remaining unreacted cysteine residues.
In cases where a fluorescent tag is co-conjugated or the linker itself is fluorescent, fluorescence spectroscopy can be a highly sensitive method for quantification. The fluorescence intensity of the conjugate can be directly correlated to the concentration of the labeled protein.
The choice of quantification method will depend on the specific properties of the protein, the linker, and any attached payload. A combination of these techniques often provides the most comprehensive and reliable assessment of conjugation yield.
Emerging Research Frontiers and Future Directions for N Chloroacetyl Glycylglycylglycine Chemistry
Integration with Bioorthogonal Click Chemistry Methodologies
A significant frontier in chemical biology is the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes—a concept known as bioorthogonal chemistry. mdpi.com The integration of the N-(Chloroacetyl)glycylglycylglycine moiety with bioorthogonal "click chemistry" reactions represents a powerful strategy for two-step labeling and target identification.
This approach typically involves a molecule containing the this compound group for covalent target engagement, and a second, bioorthogonal functional group, such as an azide (B81097) or a strained alkyne. mdpi.com The chloroacetyl group acts as a "warhead," forming a covalent bond with a target protein. The bioorthogonal handle remains inert until a corresponding reaction partner is introduced.
Key bioorthogonal reactions compatible with this strategy include:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click reaction that is highly biocompatible. biochempeg.com A probe containing this compound could be functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). biochempeg.com After the probe covalently binds its target protein, an azide-modified reporter molecule (e.g., a fluorophore or biotin) can be introduced, which will specifically "click" onto the cyclooctyne-modified protein for visualization or enrichment.
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is known for its exceptionally fast reaction kinetics. researchgate.net An this compound probe functionalized with TCO could be rapidly labeled with a tetrazine-bearing reporter tag.
This two-step approach decouples the target-binding event from the reporting event, offering significant flexibility. It allows researchers to first ensure covalent modification of the target protein and then, at a later time, introduce a variety of reporter tags to visualize, identify, or isolate the protein-probe conjugate without altering the initial binding event.
Development of Activatable and Conditional Chloroacetyl Probes
A major goal in probe development is to control reactivity in both space and time, ensuring that the probe only becomes active at the desired site of action. nih.gov This has led to the design of "activatable" or "conditional" chloroacetyl probes. These probes are synthesized in a temporarily inert, or "caged," state and are "switched on" by a specific biological stimulus. nih.govmskcc.org
The core principle involves masking the reactivity of the chloroacetyl group with a protecting group that can be cleaved by a specific enzyme or a unique feature of the microenvironment (e.g., pH, redox potential, or the presence of specific reactive oxygen species). frontiersin.org For instance, a probe could be designed where the chloroacetyl group's reactivity is sterically hindered by a moiety that is a substrate for an enzyme overexpressed in a particular disease state, such as certain proteases or phosphatases in cancer. mdpi.com
Example Design Strategy:
Masking: The chloroacetyl group is modified with a caging group that is a substrate for a cancer-specific enzyme.
Delivery: The inert probe is administered and distributes systemically.
Activation: Upon reaching the target tissue where the specific enzyme is present, the caging group is cleaved.
Covalent Binding: The now-unmasked, reactive chloroacetyl group covalently binds to nearby target proteins.
This strategy enhances selectivity and minimizes off-target modifications, a critical consideration for both research tools and therapeutic agents. nih.gov The development of such activatable probes based on the this compound scaffold is a key area of future research, promising more precise tools for studying disease biology. nih.gov
Applications in Proteomics for Covalent Target Deconvolution
Identifying the specific cellular targets of a bioactive compound is a critical and often challenging step in drug discovery. Mass spectrometry-based chemoproteomics has become an indispensable tool for this purpose, a process known as covalent target deconvolution. nih.gov Probes featuring the this compound warhead are well-suited for these applications.
The typical workflow for target deconvolution using such a probe is as follows:
Probe Design: A probe is synthesized containing the this compound covalent warhead and a reporter tag. The reporter can be a biotin (B1667282) handle for affinity purification or a click chemistry handle (as described in 7.1) for subsequent tagging.
Cellular Labeling: The probe is incubated with live cells or cell lysates, allowing it to covalently bind to its protein targets.
Enrichment/Tagging: If a biotin tag is used, the probe-protein conjugates are captured and enriched using streptavidin beads. If a click handle is used, a biotin-azide or biotin-tetrazine reporter is added to tag the conjugates, followed by enrichment.
Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The identified proteins are the candidate targets of the probe.
Quantitative proteomics techniques, such as those using isobaric tags like iTRAQ, can be employed to determine the selectivity of the probe across the entire proteome and to confirm target engagement in a competitive binding format. nih.gov This powerful approach allows for an unbiased, proteome-wide survey of a compound's interactions, providing crucial insights into its mechanism of action. nih.gov
Exploration of Novel Amino Acid Scaffolds for Enhanced Reactivity/Selectivity
The peptide backbone of this compound is not merely a passive linker; its composition can be rationally modified to fine-tune the reactivity and selectivity of the chloroacetyl warhead. Research has shown that the local chemical environment created by adjacent amino acid residues can significantly influence the rate of the covalent modification reaction.
A key finding is that incorporating basic amino acid residues, such as Arginine (Arg), into the peptide scaffold can accelerate the reaction between the chloroacetyl group and nucleophiles like thiols. mdpi.comresearchgate.net This rate enhancement is attributed to electrostatic interactions. The positively charged side chains of basic amino acids can attract and increase the local concentration of negatively charged nucleophiles (like the thiolate anion of a cysteine residue) near the chloroacetyl electrophile, thereby promoting the reaction. mdpi.comresearchgate.net
One study systematically investigated this effect by creating a series of chloroacetyl-modified tripeptides and measuring their reactivity with mercaptoundecahydrododecaborate (B1143558) (BSH), a thiol-containing compound. mdpi.comresearchgate.net The results demonstrated a clear correlation between the number of arginine residues in the peptide and the reaction efficiency.
| Peptide Scaffold | Number of Arginine Residues | Relative Conversion Rate (%) |
| Cl-Ac-Gly-Gly-Gly | 0 | Low |
| Cl-Ac-Arg-Gly-Gly | 1 | Moderate |
| Cl-Ac-Arg-Arg-Gly | 2 | High |
| Cl-Ac-Arg-Arg-Arg | 3 | Very High |
| This interactive table is based on the principle demonstrated in studies showing that increasing the number of basic residues enhances the reactivity of the chloroacetyl group. mdpi.comresearchgate.net |
This principle allows for the rational design of this compound derivatives with tailored reactivity. By strategically placing charged or polar amino acids within the peptide scaffold, researchers can create probes that are optimized for specific targets or biological environments, enhancing either their reaction kinetics or their selectivity for particular protein surfaces.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(Chloroacetyl)glycylglycylglycine?
The synthesis involves acylation of glycylglycylglycine with chloroacetyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .
- Stoichiometry : Equimolar ratios of glycylglycylglycine and chloroacetyl chloride to prevent over-acylation .
- pH Control : Use of sodium hydroxide to neutralize HCl byproducts and maintain a slightly basic medium (~pH 8–9) .
- Purification : Post-reaction, precipitation or chromatography (e.g., HPLC) is used to isolate the product .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features, such as chloroacetyl group integration (~2.8–3.2 ppm for CH₂Cl) .
- Infrared Spectroscopy (IR) : Confirms amide bonds (1650–1680 cm⁻¹) and chloroacetyl C=O stretching (~1720 cm⁻¹) .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Incomplete Acylation : Unreacted glycylglycylglycine detected via TLC (Rf comparison) or HPLC retention time .
- Hydrolysis Byproducts : Chloroacetic acid or glycine derivatives formed due to moisture; identified by LC-MS or ion chromatography .
Advanced Research Questions
Q. How can researchers mitigate side reactions during the acylation of glycylglycylglycine with chloroacetyl chloride?
- Protecting Groups : Temporarily block reactive amino groups (e.g., Fmoc or Boc) to limit over-acylation .
- Solvent Optimization : Use anhydrous polar aprotic solvents (e.g., DMF or THF) to reduce hydrolysis .
- Kinetic Control : Slow, dropwise addition of chloroacetyl chloride to favor mono-acylation over di/tri-substitution .
Q. What strategies enhance the yield of this compound in multi-step syntheses?
- Stepwise Coupling : Sequential acylation of glycine residues to avoid steric hindrance .
- Catalytic Agents : Use of coupling agents (e.g., HOBt/DCC) to activate chloroacetyl chloride for efficient amide bond formation .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How does the chloroacetyl group influence reactivity in peptide coupling reactions?
The chloroacetyl moiety acts as an electrophilic "warhead," enabling:
- Acylation of Nucleophiles : Reacts with cysteine thiols or lysine amines in target proteins, forming stable adducts .
- Controlled Release : Hydrolysis under physiological pH generates glycylglycylglycine, enabling prodrug strategies .
Q. What computational approaches predict interactions between this compound and enzymes?
- Molecular Docking : Models binding affinity with proteases (e.g., trypsin-like enzymes) using software like AutoDock .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over time (e.g., GROMACS simulations) .
- QM/MM Studies : Evaluate electronic effects of the chloroacetyl group on transition-state stabilization .
Methodological Notes
- Synthesis Reproducibility : Detailed protocols for reaction setup (e.g., inert atmosphere, moisture-free glassware) are critical .
- Data Validation : Cross-reference spectral data with literature (e.g., NIST Chemistry WebBook) to confirm purity .
- Biological Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to quantify target binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
